![molecular formula C6H8N4O2S B1347611 2,5-Diacetamido-1,3,4-thiadiazole CAS No. 31736-97-7](/img/structure/B1347611.png)
2,5-Diacetamido-1,3,4-thiadiazole
Übersicht
Beschreibung
2,5-Diacetamido-1,3,4-thiadiazole is a derivative of thiadiazole, which is known as one of the most important functional groups in heterocyclic chemistry . Various drugs have thiazole and thiadiazole moieties as the main group in their structures, which are made using these heterocyclic cores . These compounds are known for their anti-microbial, anti-cancer, and anti-bacterial properties, as well as their use in synthesizing anti-t
Wissenschaftliche Forschungsanwendungen
Pharmacological Inhibitor Development
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarity with 2,5-Diacetamido-1,3,4-thiadiazole, highlights the potential of these compounds in pharmacological applications. Specifically, BPTES and its analogs have been investigated as allosteric inhibitors of kidney-type glutaminase (GLS), with implications for cancer therapy. Structure-activity relationship studies have revealed that certain analogs retain BPTES's potency while offering improved solubility, suggesting their utility in designing more effective GLS inhibitors for clinical use (Shukla et al., 2012).
Antimicrobial Activity
A study focusing on the antimicrobial activity of newly synthesized 2,5-disubstituted 1,3,4-thiadiazole derivatives against various microorganisms demonstrated the broad spectrum of biological activity inherent to this chemical structure. The synthesized compounds displayed varying degrees of antimicrobial efficacy, highlighting the therapeutic potential of 1,3,4-thiadiazole derivatives in combating drug-resistant microbial infections (Ramiz & Arabia, 2011).
Carbonic Anhydrase Inhibition
The incorporation of a thiophene tail into the scaffold of acetazolamide, a structure similar to 2,5-Diacetamido-1,3,4-thiadiazole, has been shown to significantly alter inhibitory activity against human carbonic anhydrase isoforms. This modification led to the development of compounds with selective inhibitory effects on specific isoforms, indicating potential for the design of isoform-selective inhibitors for therapeutic applications (Biswas, McKenna, & Supuran, 2013).
Anticancer and Antidiabetic Potential
A novel series of 2-piperidinopiperidine thiadiazoles, structurally related to 2,5-Diacetamido-1,3,4-thiadiazole, was synthesized and evaluated as histamine H3 receptor antagonists. One of the compounds demonstrated significant antidiabetic efficacy in vivo, along with potent antidiabetic effects, showcasing the potential of thiadiazole derivatives in developing new therapeutic agents for diabetes management (Rao et al., 2012).
Biological and Pharmacological Activities
1,3,4-Thiadiazole derivatives, including compounds structurally related to 2,5-Diacetamido-1,3,4-thiadiazole, are known for a wide array of biological and pharmacological activities. They exhibit anticancer properties against human cancers, act as diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal agents, and affect the central nervous system with anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects. These compounds target various enzymes, suggesting their versatility in drug development and therapeutic applications (Matysiak, 2015).
Eigenschaften
IUPAC Name |
N-(5-acetamido-1,3,4-thiadiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2S/c1-3(11)7-5-9-10-6(13-5)8-4(2)12/h1-2H3,(H,7,9,11)(H,8,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFWPKKXILWSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953676 | |
Record name | N,N'-(1,3,4-Thiadiazole-2,5-diyl)diethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diacetamido-1,3,4-thiadiazole | |
CAS RN |
31736-97-7 | |
Record name | NSC119942 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-(1,3,4-Thiadiazole-2,5-diyl)diethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIACETAMIDO-1,3,4-THIADIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.